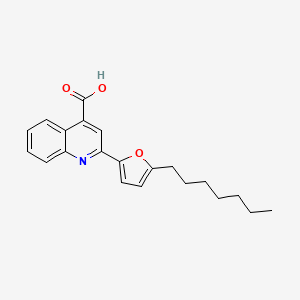![molecular formula C23H22N2O4 B4264286 2-(1,3-benzodioxol-5-yl)-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]quinoline](/img/structure/B4264286.png)
2-(1,3-benzodioxol-5-yl)-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]quinoline
Descripción general
Descripción
2-(1,3-benzodioxol-5-yl)-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]quinoline is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]quinoline involves the inhibition of various enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that cause inflammation. It also inhibits the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
Studies have shown that 2-(1,3-benzodioxol-5-yl)-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]quinoline has various biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and protect against neurodegeneration. It has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(1,3-benzodioxol-5-yl)-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]quinoline in lab experiments is its ability to inhibit specific enzymes and receptors, making it a useful tool for studying their roles in various biological processes. However, one limitation is that it may not be effective in all types of experiments, and further research is needed to fully understand its potential applications.
Direcciones Futuras
There are several future directions for research on 2-(1,3-benzodioxol-5-yl)-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]quinoline. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Another direction is to further explore its mechanism of action and identify other enzymes and receptors that it may inhibit. Additionally, there is a need for more studies on its safety and toxicity in order to fully understand its potential applications.
Aplicaciones Científicas De Investigación
2-(1,3-benzodioxol-5-yl)-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]quinoline has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties.
Propiedades
IUPAC Name |
[2-(1,3-benzodioxol-5-yl)quinolin-4-yl]-(2,6-dimethylmorpholin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-14-11-25(12-15(2)29-14)23(26)18-10-20(24-19-6-4-3-5-17(18)19)16-7-8-21-22(9-16)28-13-27-21/h3-10,14-15H,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERNBTUTHRLYCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1,3-Benzodioxol-5-yl)quinolin-4-yl](2,6-dimethylmorpholin-4-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(1,3-benzodioxol-5-yl)-N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]-4-quinolinecarboxamide](/img/structure/B4264230.png)
![1-[4-(benzyloxy)phenyl]-4-(cyclobutylcarbonyl)piperazine](/img/structure/B4264239.png)
![4-[2-(3-ethoxybenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B4264243.png)
![2-(4-chlorophenyl)-N-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]acetamide](/img/structure/B4264254.png)
![1-[4-(benzyloxy)phenyl]-4-(2-bromobenzoyl)piperazine](/img/structure/B4264257.png)

![N-[3-cyano-5-methyl-4-(4-propylphenyl)-2-thienyl]-2-(2,5-dichlorophenoxy)acetamide](/img/structure/B4264270.png)

![methyl 2-{[(2,5-dichlorophenoxy)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4264282.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3,4-dimethylphenoxy)butanamide](/img/structure/B4264291.png)
![3-{[2-(3-cyclohexylpropanoyl)hydrazino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4264304.png)
![6-chloro-N-[1-(4-isopropylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4264305.png)